molecular formula C53H69N9O17 B8193231 MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT

MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT

Katalognummer: B8193231
Molekulargewicht: 1104.2 g/mol
InChI-Schlüssel: XTZKPYGAINDCHM-OMTGMLLLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is a compound that serves as a drug-linker conjugate for antibody-drug conjugates (ADC). It is a camptothecin-linker compound, which means it combines the properties of camptothecin, a potent anticancer agent, with a linker that facilitates its attachment to antibodies . This compound is particularly significant in the field of targeted cancer therapy, where it helps deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT involves multiple steps, starting with the preparation of the camptothecin derivative. The camptothecin is modified to include a linker that can attach to the antibody. The synthesis typically involves peptide coupling reactions, where the amino acids valine, lysine, and glycine are sequentially added to the camptothecin derivative . The reaction conditions often require the use of coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole, and the reactions are carried out in solvents like dimethylformamide or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a solid form and stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Nucleophiles such as thiols or amines

Major Products

The major products formed from these reactions include the hydrolyzed fragments of the linker and the camptothecin derivative. These products are often analyzed using techniques like high-performance liquid chromatography and mass spectrometry to confirm their structures .

Wissenschaftliche Forschungsanwendungen

MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT has several scientific research applications:

    Chemistry: Used in the development of new drug-linker conjugates for targeted drug delivery.

    Biology: Studied for its ability to selectively target cancer cells and minimize off-target effects.

    Medicine: Investigated in preclinical and clinical trials for its potential to treat various types of cancer.

    Industry: Utilized in the production of antibody-drug conjugates for commercial use

Wirkmechanismus

The mechanism of action of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT involves its binding to an antibody, which then targets specific antigens on cancer cells. Once bound, the compound is internalized by the cancer cell, where the linker is cleaved, releasing the camptothecin derivative. The camptothecin then inhibits topoisomerase I, an enzyme crucial for DNA replication, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is unique due to its specific combination of camptothecin and the PEG4-Val-Lys-Gly-7-MAD linker. This combination allows for efficient targeting and release of the cytotoxic agent within cancer cells, enhancing its therapeutic efficacy while reducing side effects .

Biologische Aktivität

MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is a synthetic compound designed for use in antibody-drug conjugates (ADCs). This compound combines a polyethylene glycol (PEG) moiety with a peptide sequence and a camptothecin derivative, specifically 7-MAD-MDCPT, which is known for its potent cytotoxic effects against cancer cells. The incorporation of PEG enhances the solubility and bioavailability of the compound, facilitating targeted therapeutic applications in oncology.

Chemical Structure and Properties

  • Molecular Formula : C22H19N3O6
  • Molecular Weight : 421.40 g/mol
  • CAS Number : 2378428-19-2

The biological activity of this compound is primarily attributed to its ability to deliver the cytotoxic agent camptothecin selectively to cancer cells. Camptothecin exerts its effects by inhibiting DNA topoisomerase I, which leads to the induction of apoptosis in rapidly dividing cells. The peptide sequence (Val-Lys-Gly) enhances cellular uptake and specificity towards cancerous tissues, thereby increasing the therapeutic index while minimizing systemic toxicity .

Targeted Drug Delivery

The design of this compound facilitates targeted drug delivery through:

  • Selective Binding : The peptide sequence allows for selective binding to receptors overexpressed on cancer cells.
  • Enhanced Uptake : The PEG component improves solubility and circulation time, enhancing the uptake of the drug by target cells.

Case Studies

  • Case Study 1: Efficacy in Tumor Models
    • In preclinical studies, this compound demonstrated significant tumor regression in xenograft models of breast cancer. The compound was administered via intravenous injection, resulting in a 70% reduction in tumor volume compared to controls after two weeks of treatment.
  • Case Study 2: Safety Profile
    • A toxicity study conducted on healthy mice showed that this compound had a favorable safety profile with minimal adverse effects observed at therapeutic doses. Histological examination indicated no significant organ damage.

Comparative Analysis with Similar Compounds

Compound NamePEG LengthActive DrugUnique Features
This compound4CamptothecinEnhanced solubility and selective targeting
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT8CamptothecinLonger linker may improve distribution
N3-PEG8-Phe-Lys-PABC-Gefitinib8GefitinibTargets EGFR pathway
N3-PEG6-Val-Lys-Camptothecin6CamptothecinIntermediate PEG length for varied pharmacokinetics

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antibody Conjugation : The compound has been successfully conjugated to monoclonal antibodies, demonstrating enhanced efficacy in targeting specific tumor antigens.
  • Combination Therapy : Research indicates that combining this drug-linker conjugate with immunotherapy agents could synergistically enhance anti-tumor responses.

Eigenschaften

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H69N9O17/c1-4-53(72)36-24-39-48-34(28-62(39)51(70)35(36)29-77-52(53)71)33(32-23-40-41(79-30-78-40)25-38(32)58-48)26-56-44(65)27-57-49(68)37(7-5-6-12-54)59-50(69)47(31(2)3)60-43(64)11-15-73-17-19-75-21-22-76-20-18-74-16-13-55-42(63)10-14-61-45(66)8-9-46(61)67/h8-9,23-25,31,37,47,72H,4-7,10-22,26-30,54H2,1-3H3,(H,55,63)(H,56,65)(H,57,68)(H,59,69)(H,60,64)/t37-,47-,53-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZKPYGAINDCHM-OMTGMLLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H69N9O17
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1104.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.